molecular formula C24H22N2O6S2 B4044740 methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4044740
M. Wt: 498.6 g/mol
InChI Key: PUOCVTLCZMUMBR-ODLFYWEKSA-N
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Description

Methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H22N2O6S2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.09192877 g/mol and the complexity rating of the compound is 961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel methods for synthesizing various derivatives and analogs of thiazolo[3,2-a]pyrimidine, focusing on their structural features and potential as bioactive molecules. For example, one study described the synthesis of thiazolopyrimidine derivatives with anti-inflammatory and analgesic properties, showcasing their potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the transformations leading to thiazolo[3,2-a]pyrimidines, providing insights into their conformational features and supramolecular aggregation, highlighting the impact of structural modifications on their properties (Nagarajaiah & Begum, 2014).

Biological Activities

Several studies have explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives, indicating their potential in medicinal chemistry. For instance, compounds derived from this chemical framework have been investigated for their cytotoxicity against cancer cell lines, suggesting their application in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, the antimicrobial and anti-inflammatory activities of these compounds have been evaluated, revealing their potential as therapeutic agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Supramolecular Features and Chemical Interactions

Research on thiazolo[3,2-a]pyrimidines also delves into their supramolecular chemistry, examining how structural modifications influence intermolecular interactions and aggregation. This area of study not only furthers the understanding of the chemical behavior of these compounds but also assists in the design of materials with specific properties (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S2/c1-12-8-9-33-18(12)11-19-22(28)26-21(20(23(29)31-5)13(2)25-24(26)34-19)15-6-7-16(32-14(3)27)17(10-15)30-4/h6-11,21H,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOCVTLCZMUMBR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC(=C(C=C4)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC(=C(C=C4)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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